3-Acetyl-N,N-diethyl-benzamide
Description
Properties
IUPAC Name |
3-acetyl-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-8-6-7-11(9-12)10(3)15/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAUTVHTYKIQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N,N-diethyl-benzamide can be achieved through several methods. One common approach involves the acylation of N,N-diethylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N,N-diethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
Insect Repellent Efficacy
Overview:
The primary application of 3-Acetyl-N,N-diethyl-benzamide is as an insect repellent. Its structural similarities to N,N-diethyl-3-methylbenzamide (DEET) suggest that it may possess comparable efficacy against a range of insect species.
Case Studies:
- A comparative study evaluated the effectiveness of Advanced Odomos cream, which contains 12% N,N-diethyl-benzamide, against mosquitoes. The findings indicated that while it was effective, DEET remained the gold standard for repellent efficacy .
- Another field evaluation demonstrated that formulations containing DEET were significantly more effective than those with alternative compounds, including 3-acetyl derivatives .
Data Table: Efficacy Comparison of Insect Repellents
| Repellent Type | Active Ingredient | Efficacy Rating (Scale 1-10) | Notes |
|---|---|---|---|
| Advanced Odomos Cream | N,N-Diethyl-benzamide (12%) | 7 | Effective against mosquitoes |
| DEET | N,N-Diethyl-3-methylbenzamide | 10 | Gold standard |
| IR3535 | Ethyl butylacetylaminopropionate | 8 | Comparable to lower DEET levels |
Toxicological Studies
Overview:
Understanding the toxicological profile of this compound is crucial for assessing its safety in consumer products.
Findings:
- Research indicates that while DEET can cause neurotoxic effects at high concentrations, studies on related compounds like N,N-diethyl-benzamide suggest a lower risk profile. An inhalation toxicity study found that acute exposure to N,N-diethyl-benzamide did not significantly affect respiratory parameters in mice .
- Long-term dermal application studies have shown no significant systemic toxicity at recommended usage levels, further supporting its safety as an insect repellent .
Medicinal Chemistry Applications
Overview:
Beyond its use as an insect repellent, this compound has potential applications in medicinal chemistry due to its structural properties.
Case Studies:
- Investigations into acetylcholinesterase inhibition have highlighted the potential neuroprotective effects of compounds similar to this compound. These studies suggest that derivatives could be explored for therapeutic applications in neurodegenerative diseases .
- The compound's ability to modulate neurotransmitter activity may offer insights into developing treatments for conditions characterized by neurotransmitter imbalances.
Future Research Directions
To fully explore the potential applications of this compound, future research should focus on:
- Formulation Development: Creating optimized formulations that enhance efficacy while minimizing potential side effects.
- Longitudinal Studies: Conducting long-term studies to assess chronic exposure effects and establish comprehensive safety profiles.
- Mechanistic Studies: Investigating the molecular mechanisms underlying its insecticidal and neuroprotective properties to identify new therapeutic avenues.
Mechanism of Action
The mechanism of action of 3-Acetyl-N,N-diethyl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Table 1: Comparison of 3-Substituted N,N-diethyl-benzamides
Insect Repellent Efficacy
- DEET (N,N-diethyl-3-methyl-benzamide): The gold standard for repellents, DEET’s 3-methyl group enhances hydrophobicity, prolonging skin adhesion and repellency (>10 hours against Anopheles spp.) .
- N,N-diethyl-benzamide (Odomos®) : Lacks the 3-methyl group but shows comparable efficacy to DEET in field trials, with 100% protection against mosquitoes for 11 hours .
- No direct studies confirm this, but structural analysis suggests reduced efficacy compared to DEET .
Table 2: Repellent Performance in Field Studies
Pharmacological Activity
- ADL5859 and ADL5747 : These μ-opioid agonists feature complex 3-position substituents (hydroxy-spirochromene), enabling analgesia without inducing receptor internalization or hyperlocomotion in mice .
- 3-Nitro Derivatives : Nitro groups enhance electronic withdrawal, altering binding affinities in receptor modulation or catalysis .
Biological Activity
3-Acetyl-N,N-diethyl-benzamide is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of an acetyl group attached to the benzamide structure. This structural modification imparts distinct chemical and biological properties, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can alter metabolic pathways and lead to various biological responses.
- Receptor Modulation : It may also interact with receptors, influencing physiological processes such as inflammation and pain perception.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showcasing its broad-spectrum efficacy.
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Experimental models have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo, indicating its potential application in treating inflammatory diseases.
Case Studies
- Inhalation Toxicity Study : A comparative study on the inhalation toxicity of related compounds (including N,N-diethylbenzamide) showed that exposure to aerosols resulted in dose-dependent respiratory effects. Notably, this compound exhibited a higher LC50 value than some other insect repellents, suggesting a relatively lower acute toxicity profile .
- Topical Repellent Efficacy : In the context of malaria prevention, studies have evaluated the effectiveness of topical repellents containing similar compounds. These studies suggest that while this compound may not be the primary focus, its structural analogs have shown promise in repelling mosquitoes effectively .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Acetyl-N,N-diethyl-benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via acylation of 3-acetylbenzoic acid with diethylamine. A two-step protocol involves (1) activating the carboxylic acid group using thionyl chloride (SOCl₂) to form the acid chloride and (2) reacting it with diethylamine in anhydrous dichloromethane at 0–5°C. Catalytic DMAP (4-dimethylaminopyridine) may enhance acylation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .
- Key Parameters :
| Step | Reagent/Condition | Yield Optimization |
|---|---|---|
| 1 | SOCl₂, reflux, 2h | Excess SOCl₂ (1.5 eq) |
| 2 | Diethylamine, 0°C | Slow amine addition to avoid exothermic side reactions |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., acetyl group at C3, diethylamide at C1).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted diethylamine).
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for acetyl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (compound is harmful via inhalation/skin contact ).
- Ventilation : Use fume hoods during synthesis.
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the acetyl group.
Advanced Research Questions
Q. How does this compound interact with delta-opioid receptors (DORs), and what experimental models validate this activity?
- Methodological Answer :
- In vitro assays : Radioligand binding studies (e.g., [³H]DAMGO displacement) using HEK293 cells expressing human DORs. EC₅₀ values correlate with structural analogs like SNC80, a known DOR agonist .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure spontaneous firing rate modulation (e.g., 10 µM compound increases firing by 40% ± 5%, naltrindole-reversible) .
Q. What advanced synthetic strategies improve scalability and reproducibility of this compound production?
- Methodological Answer :
- Continuous Flow Microreactors : Multi-step synthesis with in-line IR monitoring (ReactIR) ensures real-time reaction control. Example:
| Reactor Stage | Residence Time | Key Metrics |
|---|---|---|
| Acid chloride formation | 5 min | Conversion >99% |
| Amide coupling | 10 min | Yield 92% |
- Automated Purification : Solid-phase extraction (SPE) cartridges replace manual column chromatography, reducing solvent waste .
Q. What metabolic pathways degrade this compound in vivo, and how are metabolites identified?
- Methodological Answer :
- Rat Liver Microsomes : Incubate compound with NADPH-enriched microsomes. LC-MS/MS identifies primary metabolites:
- N-Deethylation : Major pathway (70% of metabolites).
- Acetyl Hydrolysis : Minor pathway (15%, forms 3-carboxy-N,N-diethyl-benzamide).
- Isotopic Labeling : Use ¹³C-labeled acetyl group to track hydrolysis via NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
